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molecular formula C8H16O3 B179075 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 13752-97-1

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Cat. No. B179075
M. Wt: 160.21 g/mol
InChI Key: YTTILRPAYBZIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259467

Procedure details

1,700 mls of dried peroxide free tetrahydrofuran, available from Fisher Scientific Company, 15 Jet View Drive, P.O. Box 8740, Rochester, NY 14624 and 158.7 g potassium metal, available from Fisher Scientific, are charged under dry nitrogen into a 5,000 ml three-neck round bottom flask equipped with mechanical stirrer. The solution is chilled to 10° C., using an icewater bath and 494 ml of diethylene glycol monomethyl ether, available from Chemical Samples Company, 4692 Kenny Road, Columbus, OH 43221, is added dropwise. The potassium metal reacts within 24 hours at which time 350 mls of allyl chloride available from Aldrich, 159 Forest Street, Metuchen, NJ 08840, is added dropwise at such a rate to maintain a gentle reflux. After the reaction is allowed to continue overnight, one liter of distilled water is added to the reaction vessel to dissolve the precipitated salts. The tetrahydrofuran layer is washed three times with a salt water solution (270 g NaCl to 1 liter H2O) to remove excess alcohol. The tetrahydrofuran is removed with a water aspirator and the product is distilled at reduced pressure. 410 g of diethylene glycol allyl methyl ether is obtained (b.p. 109° C./30 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step Two
Quantity
494 mL
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].[CH2:10](Cl)[CH:11]=[CH2:12]>O>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:12][CH:11]=[CH2:10] |^1:0|

Inputs

Step One
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
158.7 g
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
494 mL
Type
reactant
Smiles
COCCOCCO
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
350 mL
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
is added dropwise at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated salts
WASH
Type
WASH
Details
The tetrahydrofuran layer is washed three times with a salt water solution (270 g NaCl to 1 liter H2O)
CUSTOM
Type
CUSTOM
Details
to remove excess alcohol
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is removed with a water aspirator
DISTILLATION
Type
DISTILLATION
Details
the product is distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCOCCOCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 410 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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